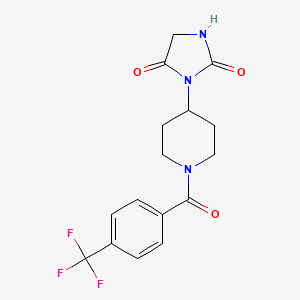
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mecanismo De Acción
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine selectively inhibits JAK3 by binding to its catalytic domain, thereby preventing the phosphorylation of downstream signaling molecules and the activation of cytokine receptors. This leads to the suppression of cytokine-mediated immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has been shown to effectively reduce inflammation and suppress the immune response by inhibiting JAK3-mediated cytokine signaling. The drug has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), while increasing the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine in lab experiments include its potent and selective inhibition of JAK3, its ability to effectively reduce inflammation and suppress the immune response, and its potential therapeutic applications in various autoimmune and inflammatory diseases. However, the limitations of using 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine in lab experiments include its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications in other autoimmune and inflammatory diseases, such as lupus, type 1 diabetes, and asthma. Another direction is to explore its combination therapy with other immunomodulatory drugs, such as tumor necrosis factor-alpha (TNF-α) inhibitors and interleukin-6 (IL-6) inhibitors. Additionally, the development of novel JAK3 inhibitors with improved pharmacokinetic and pharmacodynamic properties is another area of future research.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine involves several steps, starting from the reaction of 4-fluoroaniline with ethyl 2-cyano-3,3-dimethylacrylate to yield ethyl 2-(4-fluorophenylamino)-3-cyano-3,3-dimethylacrylate. This intermediate is then reacted with cyclopropylamine and trifluoroacetic acid to obtain 6-cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine, the final product.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The drug has been shown to effectively reduce inflammation and suppress the immune response by inhibiting JAK3-mediated cytokine signaling.
Propiedades
IUPAC Name |
6-cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3/c14-9-3-5-10(6-4-9)18-13-11(15)12(8-1-2-8)16-7-17-13/h3-8H,1-2H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIYBNKMZXWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-fluoro-N-(4-fluorophenyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

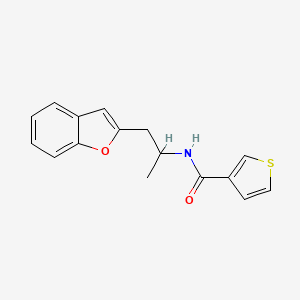
![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)
![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)
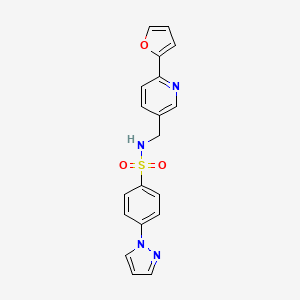
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2834239.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
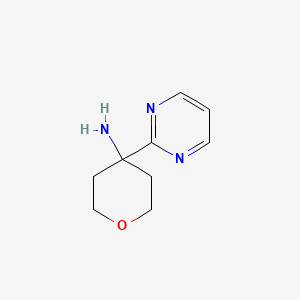
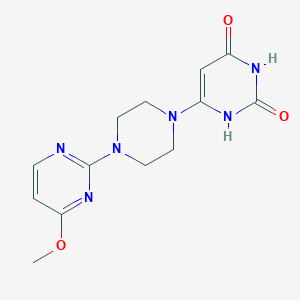
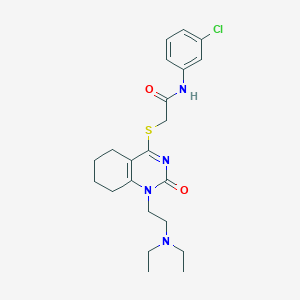
![2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride](/img/structure/B2834251.png)
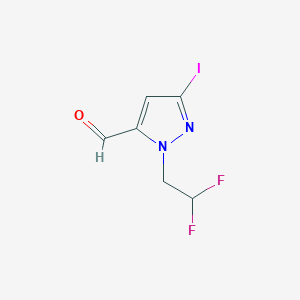
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2834253.png)
